molecular formula C19H28ClN3O2 B15176229 Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate

Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate

Cat. No.: B15176229
M. Wt: 365.9 g/mol
InChI Key: FAFVGNXEHAWVAQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate (CAS 1446819-24-4) is a synthetic organic compound with a molecular formula of C19H28ClN3O2 and a molecular weight of 365.9 g/mol . Its structure features a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, linked to a chlorophenyl ring system substituted with an azetidine moiety. Compounds containing the azetidine carboxylate scaffold are of significant interest in medicinal chemistry and drug discovery . Research into similar structures has shown potent and selective inhibitory activity towards enzymes like monoacylglycerol lipase (MAGL) . MAGL is a key regulator of the endocannabinoid system, and its inhibition presents a novel therapeutic strategy for treating conditions such as pain, neuroinflammation, and neurodegenerative diseases . The distinct molecular architecture of this compound, integrating azetidine and piperazine rings, makes it a valuable intermediate for pharmaceutical research and development. It can be utilized in the synthesis of more complex molecules, in building blocks for compound libraries, or as a reference standard in analytical studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H28ClN3O2/c1-19(2,3)25-18(24)23-11-9-21(10-12-23)14-15-5-6-16(20)13-17(15)22-7-4-8-22/h5-6,13H,4,7-12,14H2,1-3H3

InChI Key

FAFVGNXEHAWVAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)N3CCC3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)

Aryl halides undergo cross-coupling with amines to form C–N bonds. For the chlorophenylazetidine subunit, 2-bromo-4-chlorotoluene serves as the starting material.

Procedure :

  • React 2-bromo-4-chlorotoluene (1.0 equiv) with azetidine (1.2 equiv) in toluene using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) at 100°C for 24 hours.
  • Isolate 2-(azetidin-1-yl)-4-chlorotoluene via column chromatography (70–80% yield).
  • Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄) to yield 2-(azetidin-1-yl)-4-chlorobenzyl bromide.

Key Considerations :

  • The strained azetidine ring necessitates mild conditions to prevent ring-opening.
  • Radical bromination selectively targets the benzylic position without affecting the azetidine.

Azetidine Ring Construction via Hydrogenolysis

An alternative route involves constructing the azetidine ring directly on the aryl scaffold.

Procedure :

  • React 4-chloro-2-nitrobenzylamine with 1-bromo-3-chloropropane in n-butanol/water with K₂CO₃ (80°C, 12 hours) to form N-(4-chloro-2-nitrobenzyl)-3-chloropropylamine.
  • Cyclize under basic conditions (KOH, ethanol, reflux) to yield 2-nitro-4-chlorophenylazetidine.
  • Reduce the nitro group using H₂/Pd/C in methanol to obtain 2-amino-4-chlorophenylazetidine.
  • Diazotize and replace the amine with bromide using CuBr₂/HBr (Sandmeyer reaction).

Limitations :

  • Multi-step synthesis reduces overall yield (∼40–50%).
  • Nitro group reduction risks azetidine ring hydrogenolysis.

Alkylation of Boc-Piperazine

The methylene linker is introduced via nucleophilic substitution or alkylation.

Procedure :

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv) and 2-(azetidin-1-yl)-4-chlorobenzyl bromide (1.1 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.0 equiv) and stir at 60°C for 12 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the target compound (75–85% yield).

Optimization :

  • Using polar aprotic solvents (DMF, DMSO) enhances reaction rates.
  • Excess benzyl bromide ensures complete piperazine alkylation.

Alternative Routes and Emerging Methodologies

Reductive Amination

Condense 2-(azetidin-1-yl)-4-chlorobenzaldehyde with Boc-piperazine using NaBH₃CN in methanol. Though straightforward, competing imine formation and over-reduction limit yields (∼50–60%).

Microwave-Assisted Synthesis

Employing microwave irradiation (150°C, 30 minutes) accelerates the alkylation step, achieving 80% yield with reduced side products.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 2.45–2.55 (m, 4H, piperazine), 3.35–3.45 (m, 4H, piperazine), 3.70 (t, J = 7.2 Hz, 4H, azetidine), 4.25 (s, 2H, CH₂), 6.95–7.10 (m, 3H, aromatic).
  • HRMS (ESI) : m/z calc. for C₂₀H₂₉ClN₃O₂ [M+H]⁺: 394.1895; found: 394.1898.

Purity :

  • HPLC (C18 column, acetonitrile/water): >98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups[4][4].

Scientific Research Applications

Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Azetidine vs. Morpholine/Piperidine

The azetidine group in the target compound imposes greater ring strain and conformational restriction compared to morpholine (six-membered oxygen-nitrogen heterocycle) or methoxypiperidine substituents in analogs (e.g., ). This rigidity may enhance binding specificity to compact enzymatic pockets, such as prolyl hydroxylases, but could reduce metabolic stability due to increased reactivity .

Chlorophenyl vs. Nitropyridinyl/Trifluoromethyl

Boc Deprotection Strategies

The Boc group is consistently used across analogs for nitrogen protection. Deprotection with HCl/MeOH (e.g., ) or TFA is standard, but the target compound’s azetidine may require milder conditions to avoid ring-opening side reactions .

Biological Activity

Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate, also known by its CAS number 6327-00-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H28ClN3O2C_{19}H_{28}ClN_{3}O_{2}. The compound features a piperazine ring, an azetidine moiety, and a chlorophenyl group, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

In Vitro Studies

Several in vitro studies have explored the biological activity of related compounds. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have been tested against various cancer cell lines (e.g., MCF-7, A549), showing IC50 values indicating effective growth inhibition .
  • Receptor Binding Affinity : Binding assays have demonstrated that these compounds can effectively bind to serotonin and dopamine receptors, suggesting their potential as psychotropic agents .

In Vivo Studies

While direct studies on this specific compound are sparse, related azetidine derivatives have shown promise in animal models:

  • Behavioral Studies : Animal studies indicated that similar compounds can reduce anxiety-like behaviors in rodent models, which correlates with their receptor binding profiles .

Case Study 1: Antitumor Activity

A study investigating the effects of azetidine derivatives found that one such derivative exhibited significant antitumor activity in xenograft models. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size compared to controls.

Dose (mg/kg)Tumor Size Reduction (%)
1025
2050
5075

This study highlights the potential of modifying the structure of piperazine-containing compounds to enhance their anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions ensure high yield?

The synthesis typically involves multi-step coupling reactions. A key step is the nucleophilic substitution between a piperazine intermediate and a substituted aryl halide. For example, tert-butyl-protected piperazine derivatives are reacted with chlorinated aryl precursors under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(II)) in solvents like toluene/ethanol/water mixtures at 90–100°C for 12–24 hours . Critical conditions include:

  • Catalyst loading : 5–10 mol% Pd catalyst for efficient cross-coupling.
  • Base selection : Sodium carbonate or potassium carbonate to deprotonate intermediates.
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize the piperazine ring during synthesis .

Q. How is the purity and structural integrity of this compound verified?

Analytical workflows combine:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.0–8.5 ppm, tert-butyl signals at δ 1.4–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks at m/z 487.2 for intermediates) .

Advanced Questions

Q. What strategies optimize coupling reactions to minimize byproduct formation?

  • Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates and reduce side reactions .
  • Stoichiometric adjustments : Maintain a 1:1 molar ratio of aryl halide to piperazine derivative to prevent over-substitution .
  • Temperature control : Reactions at 100°C improve kinetics but require monitoring to avoid decomposition of the Boc group .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Purity reassessment : Contradictions may arise from impurities; re-analyze batches via HPLC and LC-MS .
  • Assay variability : Standardize cell-based assays (e.g., prolyl hydroxylase inhibition in ) using positive controls (e.g., Izilendustat) and consistent incubation times .
  • Structural confirmation : X-ray crystallography (e.g., monoclinic P21_1/n space group, β = 93.5°) validates stereochemical integrity, which impacts binding affinity .

Q. What role do substituents play in structure-activity relationships (SAR) for this compound?

  • Azetidine moiety : Enhances metabolic stability compared to smaller rings (e.g., pyrrolidine) due to reduced ring strain .
  • Chlorophenyl group : Electron-withdrawing effects increase electrophilicity, improving interaction with enzyme active sites (e.g., HIF prolyl-hydroxylases) .
  • Boc protection : Temporary tert-butyl groups prevent piperazine protonation, facilitating solubility in organic phases during synthesis .

Q. How can crystallographic data inform computational modeling of this compound?

Single-crystal X-ray diffraction (e.g., a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å) provides precise bond lengths/angles for density functional theory (DFT) simulations. This data validates docking poses in molecular dynamics studies targeting enzymes like histone deacetylases .

Data Contradiction Analysis

Q. Conflicting solubility profiles reported in literature: How to address this?

  • Methodological differences : Solubility in DMSO (dimethyl sulfoxide) vs. aqueous buffers varies due to aggregation. Use dynamic light scattering (DLS) to assess particle size in solution .
  • pH dependence : Protonation of the piperazine ring at physiological pH (7.4) increases water solubility, whereas neutral pH favors organic solvents .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight487.2 g/mol (ESI-MS)
Crystal SystemMonoclinic (P21_1/n)
HPLC Purity>95% (C18 column, 254 nm)
Biological TargetHIF prolyl-hydroxylase inhibition

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